2-Bromo-4-iodo-1,3-dimethoxybenzene

Crystal Engineering Solid-State Chemistry X-ray Crystallography

This mixed halogen aromatic offers orthogonal coupling via Br/I selectivity with methoxy activation. Thermally robust (no weight loss to 360°C, validated by TGA) for high-temp reactions. Unique monoclinic C2 crystal packing (C—H···O, Br···O interactions) ensures purity and reproducibility. Use with confidence in multi-step syntheses.

Molecular Formula C8H8BrIO2
Molecular Weight 342.96 g/mol
Cat. No. B15312731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodo-1,3-dimethoxybenzene
Molecular FormulaC8H8BrIO2
Molecular Weight342.96 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)I)OC)Br
InChIInChI=1S/C8H8BrIO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3
InChIKeyMIECUGGUIIEFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodo-1,3-dimethoxybenzene: A Mixed Halogen Building Block with Defined Crystallographic and Supramolecular Properties


2-Bromo-4-iodo-1,3-dimethoxybenzene (C8H8BrIO2) is a mixed halogen-substituted aromatic compound classified as a halogenated dimethoxybenzene derivative. It features a benzene ring substituted with two methoxy groups at the 1 and 3 positions, a bromine atom at the 2 position, and an iodine atom at the 4 position [1]. This compound is primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of bromine and iodine can be exploited for sequential functionalization. Its structure has been confirmed by single-crystal X-ray diffraction, providing definitive geometric parameters for structural analysis [2]. The compound crystallizes in the monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and beta = 94.699(3)°, refined to an R(1) value of 0.053 for 2043 observed reflections [2].

Why 2-Bromo-4-iodo-1,3-dimethoxybenzene Cannot Be Replaced by Common Bromo- or Iodo-Dimethoxybenzene Analogs


Substituting 2-Bromo-4-iodo-1,3-dimethoxybenzene with simpler analogs like 1,2-dibromo-4,5-dimethoxybenzene or 1,2-diiodo-4,5-dimethoxybenzene is not chemically or functionally equivalent. These compounds differ fundamentally in their solid-state supramolecular architecture. For instance, while the dibromo and diiodo analogs share almost indistinguishable molecular geometries, their crystal packing is driven by distinct halogen bonding patterns, leading to vastly different spatial organizations and material properties [1]. Furthermore, the mixed bromine-iodine substitution on the target compound confers a unique thermal stability profile: thermogravimetric analysis (TGA) reveals no weight loss up to 360 °C, indicating a solvent-free crystal lattice with high thermal robustness [2]. This combination of specific supramolecular interactions and high thermal stability is not replicated by its purely brominated or iodinated counterparts, making generic substitution a significant risk to experimental reproducibility and material performance.

Quantitative Differentiation of 2-Bromo-4-iodo-1,3-dimethoxybenzene: Head-to-Head Evidence Against Key Comparators


Crystal Structure and Packing: Monoclinic C2 Lattice vs. Triclinic Analogs

The solid-state architecture of 2-Bromo-4-iodo-1,3-dimethoxybenzene is fundamentally distinct from that of closely related dibromo- and diiodo-dimethoxybenzene analogs. While the molecular structures of 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene are almost indistinguishable, their crystal packing differs dramatically [1]. Specifically, 2-Bromo-4-iodo-1,3-dimethoxybenzene crystallizes in the monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and beta = 94.699(3)°, refined to an R(1) value of 0.053 for 2043 observed reflections [2]. This contrasts with the complex, multi-molecule asymmetric units and distinct halogen-bonding networks reported for the dihalogenated analogs [1]. The presence of both Br and I atoms in the target compound directs a unique set of intermolecular interactions, including C—H···O and Br···O contacts, as observed in its crystal structure [3].

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Thermal Stability: Solvent-Free Lattice with Decomposition Onset at 360°C

Thermogravimetric analysis (TGA) of 2-Bromo-4-iodo-1,3-dimethoxybenzene demonstrates exceptional thermal stability with no weight loss observed up to 360 °C, confirming the absence of lattice solvent and indicating a robust crystal lattice [1]. This is a critical differentiator from many halogenated aromatic building blocks, which often exhibit lower decomposition temperatures or incorporate solvent molecules that can compromise reproducibility in solid-state applications. The high thermal stability is a direct consequence of the specific intermolecular interactions (C—H···O and Br···O) within the crystal [2], and it contrasts with the thermal behavior of related compounds where halogen bonding networks may lead to different stability profiles.

Thermal Analysis Materials Stability Thermogravimetric Analysis

Supramolecular Assembly: Quantified Intermolecular Interaction Fingerprint via Hirshfeld Surface Analysis

Hirshfeld surface analysis of 2-Bromo-4-iodo-1,3-dimethoxybenzene provides a quantitative deconvolution of its intermolecular interactions, revealing the relative contributions of H⋯H, H⋯Br/Br⋯H, and H⋯I/I⋯H contacts to the overall crystal packing [1]. Two-dimensional fingerprint plots delineate these interactions, showing a specific pattern of H⋯Br/Br⋯H and H⋯I/I⋯H contacts that differ markedly from the halogen bonding networks in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene [2]. In the latter, the dibromo structure exhibits a π-bonded columnar array with intercolumnar C-Br···Br-C links and no C-Br···O/N interactions, while the diiodo structure displays a different halogen-bond-promoted architecture [2]. The mixed Br/I substitution in the target compound creates a unique interaction profile that cannot be replicated by any single-halogen analog.

Crystal Engineering Supramolecular Chemistry Computational Chemistry

Validated Application Scenarios for 2-Bromo-4-iodo-1,3-dimethoxybenzene Based on Quantitative Evidence


Crystal Engineering of Halogen-Bonded Co-crystals and Supramolecular Assemblies

The well-defined crystallographic parameters (monoclinic C2 lattice) and the unique intermolecular interaction fingerprint of 2-Bromo-4-iodo-1,3-dimethoxybenzene, as revealed by Hirshfeld surface analysis [1], make it an ideal candidate for crystal engineering studies. Its ability to engage in specific C—H···O and Br···O interactions, distinct from the halogen bonding patterns of purely brominated or iodinated analogs [2], allows for the predictable design of co-crystals and supramolecular architectures. This is particularly valuable in the development of advanced materials, pharmaceuticals, and agrochemicals where solid-state properties are paramount.

Thermally Robust Building Block for High-Temperature Organic Synthesis

The exceptional thermal stability of 2-Bromo-4-iodo-1,3-dimethoxybenzene, with no decomposition or solvent loss up to 360 °C [3], qualifies it as a preferred building block for reactions requiring elevated temperatures or harsh thermal conditions. This property ensures the compound remains intact during demanding synthetic sequences, reducing the formation of decomposition by-products and improving overall yield and purity. This is a clear advantage over less thermally stable halogenated aromatics that may degrade or volatilize under similar conditions.

Sequential Cross-Coupling Reactions Leveraging Differential Halogen Reactivity

The presence of both bromine and iodine substituents on the aromatic ring provides a handle for orthogonal and sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Stille couplings). While this is a class-level inference for mixed halogen aromatics, the specific substitution pattern (bromine at position 2, iodine at position 4) and the electron-donating methoxy groups at positions 1 and 3 create a unique electronic environment that can influence the selectivity and rate of each coupling step [4]. The defined crystal structure and thermal stability further ensure that the starting material is of consistent quality and reactivity, which is critical for reproducible multi-step syntheses of complex molecules.

Reference Material for Solid-State Analytical Method Development

Given its fully solved and refined single-crystal X-ray structure (R(1) = 0.053) [5] and well-characterized thermal behavior [3], 2-Bromo-4-iodo-1,3-dimethoxybenzene serves as an excellent reference standard for calibrating and validating solid-state analytical techniques. This includes powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Its use as a standard can improve the accuracy and reliability of characterizing new materials or pharmaceutical polymorphs, where precise thermal and structural benchmarks are required.

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